(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
Description
Properties
CAS No. |
618383-30-5 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[3-(4-methylsulfanylphenyl)-1-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H16N2OS/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 |
InChI Key |
AYMFMMQZOFFZDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Phenylhydrazine
A common pyrazole synthesis involves reacting 1,3-diketones with substituted hydrazines. For the target compound, 4-(methylthio)acetophenone (1 ) and ethyl benzoylacetate (2 ) are condensed to form ethyl 3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carboxylate (3 ):
Key Conditions :
Reduction of the Carboxylate to Methanol
The ethyl carboxylate (3 ) undergoes reduction using lithium aluminum hydride (LiAlH₄) to yield the hydroxymethyl derivative (4 ):
Optimization Notes :
-
Stoichiometry : 2 equivalents of LiAlH₄ ensure complete reduction.
-
Workup : Quenching with saturated ammonium chloride minimizes side reactions.
Alternative Pathway via Aldehyde Intermediate
Oxidation of Methanol to Aldehyde
The hydroxymethyl group in (4 ) can be oxidized to an aldehyde (5 ) using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO):
Reaction Metrics :
Characterization and Analytical Data
Spectral Analysis
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 158–160°C |
| Purity | 95% (HPLC) |
| Appearance | White crystalline solid |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The cyclocondensation of unsymmetrical 1,3-diketones with phenylhydrazine may yield regioisomers. Using electron-withdrawing groups (e.g., esters) at the β-keto position directs phenylhydrazine attack to form the desired 1,3,4-trisubstituted pyrazole.
Stability of the Methylthio Group
The -SMe group is susceptible to oxidation under acidic or oxidative conditions. Employing inert atmospheres (N₂) and avoiding strong oxidizers (e.g., HNO₃) during synthesis is critical.
Industrial-Scale Considerations
A patent-derived method for analogous pyrazoles highlights:
Chemical Reactions Analysis
Types of Reactions
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can yield the corresponding hydrocarbon.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
This compound is being investigated for its potential as a therapeutic agent in treating a variety of diseases. Its unique pyrazole structure may enhance biological activity, making it a candidate for drug development targeting conditions such as cancer, inflammation, and metabolic disorders. Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory and analgesic properties, which can be leveraged in pharmaceutical formulations .
Case Study: Anti-Cancer Activity
A study conducted on a series of pyrazole derivatives, including (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol, demonstrated promising results against various cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells through the modulation of apoptotic pathways .
Agricultural Chemistry
Agrochemical Formulations
The compound is also utilized in the formulation of agrochemicals aimed at pest control. Its structural properties allow for the development of effective pesticides that minimize environmental impact while maximizing efficacy against target pests. This aligns with the growing demand for sustainable agricultural practices .
Case Study: Pesticidal Efficacy
In research evaluating the efficacy of various pyrazole-based pesticides, (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol was found to significantly reduce pest populations while exhibiting low toxicity to non-target organisms, highlighting its potential as an environmentally friendly pesticide .
Material Science
Development of Advanced Materials
The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in developing polymers and coatings. Its incorporation into materials can enhance properties such as thermal stability and resistance to degradation .
Data Table: Material Properties Comparison
| Property | (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol | Common Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Reactivity | Moderate | Low |
| Environmental Resistance | Excellent | Variable |
Biochemical Research
Metabolic Pathway Studies
Researchers utilize this compound to explore its interactions within biological systems. It aids in understanding metabolic pathways and enzyme functions, contributing to the broader field of biochemical research .
Case Study: Enzyme Inhibition
Research has shown that (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can inhibit specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets for metabolic disorders .
Analytical Chemistry
Reference Standard Usage
In analytical chemistry, this compound serves as a reference standard in various detection methods. Its unique properties help ensure accuracy and reliability in the quantification of similar compounds across different samples .
Mechanism of Action
The mechanism of action of (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Pyrazole methanol derivatives are often synthesized via cyclization reactions involving hydrazine or its derivatives .
Biological Activity
The compound (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol (CAS No. 618383-30-5) is a pyrazole derivative that has garnered attention in medicinal and agricultural chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C17H16N2OS
- Molecular Weight: 296.39 g/mol
- Structure: The compound features a pyrazole ring substituted with a methylthio group and a phenyl group, contributing to its unique biological properties.
1. Pharmaceutical Applications
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities. The compound in focus has been evaluated for its potential in various therapeutic areas:
- Anti-inflammatory Activity: Studies have demonstrated that pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
- Anticancer Properties: The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. Research highlights that pyrazole-based compounds can significantly reduce cell proliferation in these types of cancers .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown activity against various bacterial strains, including E. coli and Bacillus subtilis. For example, one study reported that a related pyrazole compound exhibited effective antimicrobial properties at concentrations as low as 40 µg/mL .
3. Agricultural Chemistry
The compound is also explored for its potential use in agrochemicals. Its structural properties may enhance efficacy in pest control while minimizing environmental impact, making it a candidate for sustainable agricultural practices .
Case Studies
-
Anti-inflammatory Study:
- A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers.
- Results indicated that compounds similar to (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol exhibited significant anti-inflammatory effects comparable to established anti-inflammatory drugs.
- Anticancer Evaluation:
Data Tables
| Activity Type | Compound Tested | Results |
|---|---|---|
| Anti-inflammatory | (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol | Up to 85% inhibition of TNF-α at 10 µM |
| Anticancer | Analogous pyrazole derivatives | Significant growth inhibition in MDA-MB-231 cells |
| Antimicrobial | Related pyrazole compounds | Effective against E. coli at 40 µg/mL |
Q & A
Q. What are the common synthetic routes for (3-(4-(methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?
The synthesis typically involves condensation of substituted pyrazole precursors with aryl aldehydes or ketones under reflux conditions. For example, describes a method using xylene as a solvent and chloranil as an oxidizing agent, followed by purification via recrystallization from methanol. Optimization may involve adjusting reaction time (e.g., 25–30 hours for cyclization), stoichiometry (e.g., 1.4 equivalents of chloranil), and temperature to improve yield and purity . highlights the use of stannous chloride dihydrate in ethanol for nitro-group reduction, suggesting controlled pH and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Tools like SHELXL ( ) and ORTEP-3 ( ) are essential for resolving molecular geometry and hydrogen-bonding networks. For example, and report monoclinic crystal systems (space group P2₁/c) with unit-cell parameters (e.g., a = 6.0686 Å, β = 91.559°), validated using SHELX refinement protocols .
- Spectroscopy : NMR (¹H/¹³C) and IR can confirm functional groups (e.g., –OH stretch at ~3200 cm⁻¹).
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?
Multiwfn ( ) enables analysis of electron localization function (ELF), electrostatic potential (ESP), and bond order. For pyrazole derivatives, ESP maps can identify nucleophilic/electrophilic regions (e.g., sulfur and hydroxyl groups), while bond-order calculations quantify delocalization in the pyrazole ring. Wavefunction analysis of frontier orbitals (HOMO-LUMO) can further predict reactivity in cross-coupling or oxidation reactions .
Q. How should researchers address contradictions between crystallographic data and spectroscopic/DFT results?
Discrepancies may arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state packing). For instance, notes that SHELXL refinement accounts for twinning or disorder in crystals, while ’s topology analysis can reconcile differences in bond lengths observed experimentally vs. DFT-optimized structures. Cross-validation using Hirshfeld surface analysis ( ) or temperature-dependent NMR can resolve such conflicts .
Q. What strategies are effective for modifying the biological activity of this compound through structural derivatization?
and suggest that substituting the 4-(methylthio)phenyl group with electron-withdrawing groups (e.g., –F, –CF₃) or extending the methanol side chain can enhance bioactivity. For example, fluorinated analogs () show improved metabolic stability, while thiophene or triazole substitutions ( ) increase binding affinity to target proteins. Computational docking studies (using AutoDock Vina) paired with in vitro assays are recommended for rational design .
Methodological Guidance Table
Key Challenges and Solutions
- Low Crystallinity : Use vapor diffusion with methanol/water mixtures () or seed crystals.
- Synthetic Byproducts : Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC ().
- Data Reproducibility : Standardize solvent purity (≥99.9%) and reaction inertness (N₂/Ar atmosphere).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
